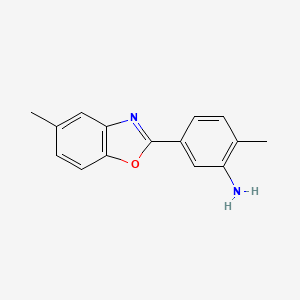

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Übersicht

Beschreibung

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.292 g/mol . It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the use of anhydrous potassium carbonate in dry acetone, followed by the addition of ethyl chloroacetate to form intermediate compounds, which are further reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis and purification, such as recrystallization and chromatography, are applicable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the benzoxazole ring .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is used as a building block for synthesizing novel chemical entities with antiprotozoal and antimicrobial activities . It has been utilized as a scaffold for creating (3-benzoxazole-2-yl) phenylamine derivatives, 3-benzoxazoloyl acetamide, and butyramide derivatives .

Antiprotozoal Agents:

- In silico studies, synthesis, and biological evaluation Novel benzoxazole derivatives have been investigated for their potential as antimalarial, antileishmanial, and antitrypanosomal agents . Several synthesized compounds demonstrated promising biological screening data. For instance, the amidation of 3-benzoxazolyl aniline with a chloroacetyl functional group resulted in good antimalarial activity .

*It was discovered that chloroacetyl functionalization of benzoxazolyl aniline is a beneficial initial step in creating and synthesizing new antimalarial drugs .

Antitumor and Antibacterial Activities:

- Synthesis and evaluation Derivatives of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine have been synthesized and assessed for their antitumor and antibacterial activities . Compound 6h showed remarkable activity in both antitumor and antibacterial studies, while compounds 6g and 6a exhibited promising activity .

NAMPT Activation

*Benzoxazole derivatives have been explored for their ability to activate nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular NAD+ levels . Compound 12c, a benzoxazole derivative, activated NAMPT, increased cellular NAD+ levels, and exhibited an excellent pharmacokinetic profile in mice after oral administration .

Data Tables

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 239.11789 | 152.7 |

| $$M+Na]+ | 261.09983 | 169.0 |

| $$M+NH4]+ | 256.14443 | 162.1 |

| $$M+K]+ | 277.07377 | 163.1 |

| $$M-H]- | 237.10333 | 159.5 |

| $$M+Na-2H]- | 259.08528 | 161.4 |

| $$M]+ | 238.11006 | 157.2 |

| $$M]- | 238.11116 | 157.2 |

Safety and Hazards

According to GHS classifications, this compound is considered toxic if swallowed and causes serious eye irritation . It may also cause long-lasting harmful effects to aquatic life .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline

- 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline

- 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, a compound belonging to the benzoxazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and notable biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of this compound is , with a molecular weight of 238.29 g/mol. Its melting point is reported to be between 201°C and 203°C. The compound exhibits a logP value of 3.13, indicating moderate lipophilicity which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the reaction of 2-aminophenol with 5-methyl-2-benzoxazolylcarboxaldehyde in the presence of acetic acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains are critical for evaluating its effectiveness. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound has a potent inhibitory effect on Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce cytotoxicity in several cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound demonstrates anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial as COX-2 is often upregulated in inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various benzoxazole derivatives for their antimicrobial activity. Among them, this compound showed promising results against both bacterial and fungal strains .

- Cytotoxicity Assays : In vitro assays revealed that this compound could effectively reduce cell viability in cancerous cells while sparing normal cells to some extent. This selectivity is vital for developing therapeutic agents with fewer side effects .

- Inflammation Models : Experimental models of inflammation demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAAURXAJSQCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352202 | |

| Record name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-74-3 | |

| Record name | 2-Methyl-5-(5-methyl-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.